molecular formula C7H14N2O3S B6142035 1-acetylpiperidine-3-sulfonamide CAS No. 1274147-36-2

1-acetylpiperidine-3-sulfonamide

Cat. No.: B6142035
CAS No.: 1274147-36-2
M. Wt: 206.27 g/mol
InChI Key: QHQVFFVEDABANP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of sulfonamides, including 1-acetylpiperidine-3-sulfonamide, is the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria .

Mode of Action

Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, thereby preventing the production of dihydrofolic acid, a precursor of folic acid. This inhibition disrupts DNA synthesis and bacterial growth .

Biochemical Pathways

The inhibition of folic acid synthesis is a key biochemical pathway affected by sulfonamides. By blocking this pathway, sulfonamides prevent the production of essential nucleotides needed for DNA replication in bacteria . This leads to the cessation of bacterial growth and replication .

Pharmacokinetics

Sulfonamides in general are known for their high resistance to biodegradation, which may lead to long residence times in both water and soil matrices .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and replication. By blocking the synthesis of folic acid, an essential component for DNA replication, the compound effectively halts the proliferation of bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sulfonamides in the environment has been linked to the potential spread of antimicrobial resistance . Moreover, their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylpiperidine-3-sulfonamide can be synthesized through various synthetic routes. . The reaction conditions typically involve the use of a base such as pyridine or triethylamine to facilitate the sulfonylation process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for research and application .

Chemical Reactions Analysis

Types of Reactions: 1-Acetylpiperidine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

1-acetylpiperidine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S/c1-6(10)9-4-2-3-7(5-9)13(8,11)12/h7H,2-5H2,1H3,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQVFFVEDABANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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